molecular formula C11H11BrN2O2 B2708961 Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2306262-02-0

Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2708961
CAS No.: 2306262-02-0
M. Wt: 283.125
InChI Key: IJCAMUJRVWZTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H11BrN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-5-methylpyrazole with ethyl 3-aminocrotonate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyridine derivatives, while cyclization reactions can produce more complex fused ring systems .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 2306262-02-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antitubercular, and anticancer effects, supported by relevant case studies and research findings.

  • Molecular Formula : C11H11BrN2O2
  • Molar Mass : 283.12 g/mol
  • Density : 1.54 g/cm³ (predicted)
  • pKa : 0.00 (predicted)

Anti-inflammatory Activity

Recent studies have highlighted the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro assays demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibited significant inhibition of COX-2 with selectivity indices surpassing those of traditional NSAIDs like celecoxib. For instance, compounds related to ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine showed edema inhibition percentages ranging from 62% to 71%, indicating strong anti-inflammatory potential .

Antitubercular Activity

A series of pyrazolo[1,5-a]pyridine derivatives, including this compound, were evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). One notable study reported that certain derivatives exhibited nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and multidrug-resistant strains of Mtb. In vivo studies using an autoluminescent H37Ra infected mouse model revealed that these compounds significantly reduced bacterial burden over time .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that pyrazolo[1,5-a]pyridine derivatives can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. Specific studies have shown that these compounds can inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .

Case Study 1: COX-2 Inhibition

In a controlled study, several pyrazolo[1,5-a]pyridine derivatives were administered to mice to evaluate their anti-inflammatory effects compared to celecoxib. The results demonstrated that compounds derived from ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine achieved higher edema inhibition percentages than the reference drug .

Case Study 2: Antitubercular Efficacy

A recent investigation into the antitubercular properties of pyrazolo[1,5-a]pyridine derivatives revealed promising results against resistant strains of Mtb. One compound reduced the bacterial load significantly in treated mice over a period of six days, showcasing its potential as a lead candidate for further development in tuberculosis treatment .

Summary Table of Biological Activities

Activity Efficacy Reference
Anti-inflammatoryEdema inhibition: 62% - 71%
AntitubercularNanomolar MICs against Mtb
AnticancerInduces apoptosis in cancer cell lines

Properties

IUPAC Name

ethyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)8-5-13-14-6-9(12)7(2)4-10(8)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCAMUJRVWZTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C(=CN2N=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.